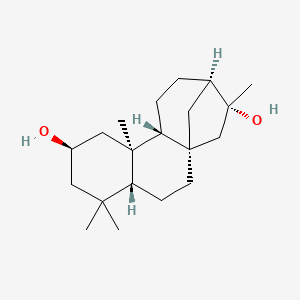
2,16-Kauranediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,16-Kauranediol is a natural product found in Pteris multifida with data available.
Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacological Applications
Cytotoxic and Anticancer Properties
Research has indicated that 2,16-Kauranediol exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and the disruption of mitochondrial function. For example, in vitro studies have shown that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cells, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. This suggests potential applications in treating inflammatory diseases .
Biotechnological Applications
Natural Product Research
As a natural product isolated from various plant sources, including Pteris cretica, this compound serves as a reference compound in phytochemical studies. Its structural characteristics make it a valuable standard for identifying related compounds in herbal medicine and natural product chemistry .
Biological Activity Studies
The compound is frequently used in biological assays to explore its effects on cellular processes such as proliferation, apoptosis, and inflammation. These studies contribute to understanding the molecular mechanisms underlying the therapeutic effects of kaurane diterpenoids .
Case Studies
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on human breast cancer cells (MDA-MB-231), researchers found that treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis. The study highlighted the role of caspase activation and mitochondrial dysfunction as key mechanisms through which this compound exerts its anticancer effects .
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory properties of this compound in a model of acute inflammation induced by lipopolysaccharides (LPS). The results demonstrated that pretreatment with this compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential for therapeutic use in inflammatory conditions .
Comparative Data Table
Propriétés
Formule moléculaire |
C20H34O2 |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(1S,4R,7R,9R,10R,13R,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol |
InChI |
InChI=1S/C20H34O2/c1-17(2)10-14(21)11-18(3)15(17)7-8-20-9-13(5-6-16(18)20)19(4,22)12-20/h13-16,21-22H,5-12H2,1-4H3/t13-,14-,15-,16+,18-,19-,20+/m1/s1 |
Clé InChI |
YVJJGMPQYRNACB-KDRHOLLNSA-N |
SMILES |
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)C |
SMILES isomérique |
C[C@@]12C[C@@H](CC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)(C)C)O |
SMILES canonique |
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















